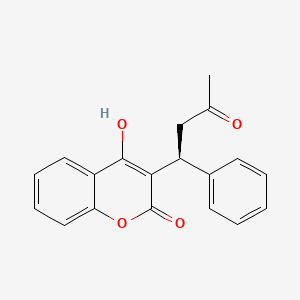

(S)-Warfarin

説明

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWKTKQMONHTI-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873382 | |

| Record name | (S)-Warfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5543-57-7 | |

| Record name | (-)-Warfarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5543-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Warfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Warfarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-Warfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WARFARIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP31W7FNP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereospecific Synthesis of (S)-Warfarin: An In-depth Technical Guide for Researchers

Introduction

Warfarin, a cornerstone of anticoagulant therapy for over half a century, is a chiral molecule administered clinically as a racemic mixture of its (R) and (S) enantiomers. It is well-established that the (S)-enantiomer of warfarin is significantly more potent—typically three to five times—as an inhibitor of vitamin K epoxide reductase than its (R)-counterpart.[1][2] This disparity in pharmacological activity underscores the critical importance of stereospecific synthesis in producing enantiomerically pure (S)-Warfarin for research and potential therapeutic applications. The development of selective synthetic routes not only facilitates a deeper understanding of its mechanism of action but also opens avenues for the design of novel anticoagulants with improved therapeutic profiles.

This technical guide provides a comprehensive overview of the core methodologies for the stereospecific synthesis of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of key synthetic pathways and workflows.

Key Stereospecific Synthetic Strategies

The synthesis of enantiomerically pure this compound has been approached through several distinct strategies, primarily centered around asymmetric catalysis. These methods include organocatalytic Michael additions, asymmetric hydrogenation, and hetero-Diels-Alder reactions. Continuous flow processes have also emerged as a powerful technique for the efficient and scalable production of this compound.

Organocatalytic Asymmetric Michael Addition

The organocatalytic asymmetric Michael addition of 4-hydroxycoumarin to benzalacetone stands as one of the most extensively investigated and versatile methods for the synthesis of chiral warfarin. This approach offers a direct, atom-economical route to the desired product, often under mild and environmentally benign conditions. A variety of chiral organocatalysts have been successfully employed, with chiral primary amines and their derivatives being particularly prominent.

Mechanism of Action

The generally accepted mechanism for the primary amine-catalyzed Michael addition involves the formation of a chiral iminium ion intermediate. The catalyst reacts with the α,β-unsaturated ketone (benzalacetone) to form the iminium ion, which then undergoes a stereoselective nucleophilic attack by 4-hydroxycoumarin. The facial selectivity of this attack is directed by the chiral scaffold of the catalyst, leading to the preferential formation of one enantiomer. Subsequent hydrolysis releases the product and regenerates the catalyst.

Caption: Organocatalytic Michael Addition Mechanism for this compound Synthesis.

Experimental Protocols

a) Synthesis using (1S,2S)-1,2-Diphenylethylenediamine (DPEDA)

This protocol is a representative example of a green, enantioselective synthesis that can be performed at ambient temperature.[3][4]

-

Reagents and Materials:

-

4-hydroxycoumarin (1.0 eq)

-

trans-4-phenyl-3-buten-2-one (benzalacetone) (1.1 eq)

-

(1S,2S)-1,2-diphenylethylenediamine (0.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Acetic acid

-

Acetone

-

Deionized water

-

-

Procedure:

-

To a reaction vial, add 4-hydroxycoumarin, trans-4-phenyl-3-buten-2-one, and (1S,2S)-1,2-diphenylethylenediamine.

-

Add anhydrous THF and acetic acid to the vial.

-

Swirl the vial to dissolve the solids and let it stand at room temperature for one week. The reaction progress can be monitored by TLC.[2]

-

Upon completion, remove the solvent and acetic acid under reduced pressure (e.g., using a rotary evaporator).

-

Dissolve the resulting residue in a minimal amount of boiling acetone.

-

Add boiling water dropwise until the solution becomes cloudy.

-

Reheat the mixture to redissolve the crystals, adding a few drops of boiling acetone if necessary.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the crystalline product by vacuum filtration, washing with a cold 4:1 acetone/water mixture.

-

Dry the crystals to obtain this compound.

-

b) Green Synthesis in Water using Quinoline-Derived 1,2-Diamine

This method highlights an environmentally friendly approach using water as the solvent.[5]

-

Reagents and Materials:

-

4-hydroxycoumarin (1.0 eq)

-

Benzalacetone (1.2 eq)

-

Chiral quinoline-derived 1,2-diamine catalyst (e.g., (ent)-8e) (0.1 eq)

-

(S)-Mandelic acid (0.1 eq)

-

Deionized water

-

Aqueous NaOH solution

-

Aqueous HCl solution

-

-

Procedure:

-

A mixture of 4-hydroxycoumarin, benzalacetone, the chiral catalyst, and (S)-mandelic acid is stirred in water at room temperature.

-

The reaction progress is monitored by TLC.

-

After completion, the crude product is precipitated by acidification of the basic aqueous solution.

-

The precipitate is collected and can be further purified by a single recrystallization to yield nearly optically pure this compound.[5]

-

Quantitative Data

| Catalyst Type | Catalyst | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference(s) |

| Chiral Diamine | (1S,2S)-DPEDA | Acetic Acid | THF | RT | 168 | 40-95 | 80-100 (after recrystallization) | [2][4] |

| Quinoline-derived 1,2-Diamine | (ent)-8e | (S)-Mandelic Acid | Water | RT | - | - | up to 91 (up to 99 after recrystallization) | [5] |

| Squaramide-based Primary Diamine | C2-symmetric squaramide | - | Various | RT | 24 | up to 96 | up to 96 | [6][7] |

| Quinine-derived Primary Amine | 9-amino-epi-quinine derivative | Trifluoroacetic Acid | Dioxane | 50 | 5 | up to 90 | up to 87 | [1] |

Asymmetric Hydrogenation

Developed by DuPont Merck Pharmaceutical, this method involves the asymmetric hydrogenation of a warfarin precursor using a chiral rhodium catalyst.[8]

Reaction Scheme

The synthesis starts from racemic warfarin, which is first oxidized to an α,β-unsaturated ketone intermediate. This intermediate is then asymmetrically hydrogenated using a chiral DuPHOS-Rh(I) catalyst to yield the desired enantiomer of warfarin.[9]

Caption: Asymmetric Hydrogenation route to this compound.

Experimental Protocol (General)

-

Reagents and Materials:

-

α,β-Unsaturated warfarin precursor (1.0 eq)

-

(S,S)-Et-DuPHOS-Rh(I) catalyst (catalytic amount)

-

Methanol or a mixture of isopropanol-methanol

-

Hydrogen gas

-

-

Procedure:

-

The α,β-unsaturated warfarin precursor is dissolved in the chosen solvent in a pressure-rated reaction vessel.

-

The (S,S)-Et-DuPHOS-Rh(I) catalyst is added under an inert atmosphere.

-

The vessel is purged with hydrogen gas and then pressurized to the desired pressure.

-

The reaction mixture is stirred at room temperature until the hydrogenation is complete.

-

After the reaction, the solvent is removed, and the crude product is purified. A single recrystallization can significantly enhance the enantiomeric excess.[9]

-

Quantitative Data

| Catalyst | Solvent | Initial ee (%) | ee (%) after Recrystallization | Reference(s) |

| (S,S)-Et-DuPHOS-Rh(I) | Methanol | 82-86 | >98 | [9] |

| (S,S)-Et-DuPHOS-Rh(I) | 3:2 Isopropanol-Methanol | 88 | >98 |

Hetero-Diels-Alder Cycloaddition

This approach offers a distinct advantage by not requiring racemic warfarin as a starting material. It involves a hetero-Diels-Alder reaction between an iso-propenyl ether and 4-hydroxycoumarin.[9]

Experimental Protocol (General)

-

Reagents and Materials:

-

4-hydroxycoumarin (1.0 eq)

-

Chiral iso-propenyl ether (1.0 eq)

-

Dry dioxane

-

Tietze Base

-

5Å Molecular sieves

-

-

Procedure:

-

A mixture of 4-hydroxycoumarin, the chiral iso-propenyl ether, Tietze Base, and activated 5Å molecular sieves is heated in dry dioxane at 80 °C.[9]

-

The reaction is monitored for completion.

-

Work-up and purification of the crude product yield this compound.

-

Quantitative Data

| Method | ee (%) | Reference(s) |

| Hetero-Diels-Alder Cycloaddition | 95 | [8][9] |

Continuous Flow Synthesis

Continuous flow chemistry provides a scalable and efficient platform for the synthesis of this compound, often with improved reaction times and catalyst stability.

Experimental Setup and Procedure

A common setup involves a packed-bed reactor containing a polystyrene-supported chiral catalyst.

-

Materials and Setup:

-

Packed-bed reactor

-

Polystyrene-supported 9-amino-epi-quinine catalyst

-

Syringe pump

-

Solution of 4-hydroxycoumarin, benzalacetone, and a co-catalyst (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dioxane).

-

-

Procedure:

-

The solution of reactants and co-catalyst is continuously pumped through the packed-bed reactor maintained at a specific temperature (e.g., 50 °C).

-

The residence time in the reactor is controlled by the flow rate.

-

The product stream is collected at the outlet of the reactor.

-

The solvent is removed from the collected solution, and the product is isolated and purified.

-

Caption: Continuous Flow Synthesis Workflow for this compound.

Quantitative Data

| Catalyst | Co-catalyst | Solvent | Temp. (°C) | Residence Time | Yield (%) | ee (%) | Reference(s) |

| Polystyrene-supported 9-amino-epi-quinine | Trifluoroacetic Acid | Dioxane | 50 | 5 h | up to 90 | up to 87 | [1] |

| Polystyrene-supported 9-amino-9-deoxy-epi-quinine | Benzoic Acid | CHCl₃ | 30 | 40 min | - | 97-98 |

Summary and Conclusion

The stereospecific synthesis of this compound has been successfully achieved through a variety of elegant and efficient methods. Organocatalytic Michael additions, particularly with chiral primary diamines and squaramides, offer high enantioselectivities and yields under mild conditions, with some protocols even utilizing water as a green solvent. Asymmetric hydrogenation provides a reliable route to highly enantioenriched this compound, albeit from a precursor derived from racemic warfarin. The hetero-Diels-Alder reaction presents a distinct pathway that avoids the use of racemic starting material. Furthermore, continuous flow synthesis has demonstrated its potential for the scalable and efficient production of this compound.

The choice of synthetic method will depend on the specific requirements of the research, including desired scale, enantiopurity, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable approach for their objectives in the study and development of warfarin and its analogs.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. chemistry-online.com [chemistry-online.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Green asymmetric synthesis of Warfarin and Coumachlor in pure water catalyzed by quinoline-derived 1,2-diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. synthesis [ch.ic.ac.uk]

- 9. Introduction [ch.ic.ac.uk]

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-Warfarin for Pharmacological Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the asymmetric synthesis of (S)-Warfarin, the more potent enantiomer of the widely used anticoagulant. Racemic warfarin has long been a clinical staple, but the differential pharmacological profiles of its (R) and (S) enantiomers necessitate enantioselective synthesis for advanced pharmacological studies. This compound is approximately 2-5 times more potent than (R)-Warfarin, and they are metabolized by different cytochrome P450 enzymes, leading to distinct pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide details various catalytic strategies to achieve high yields and enantioselectivity of this compound, presents comparative data, and provides detailed experimental protocols.

Core Synthetic Strategies

The primary approach to the asymmetric synthesis of Warfarin is the Michael addition of 4-hydroxycoumarin to benzalacetone. The key to enantioselectivity lies in the use of chiral catalysts. Organocatalysis has emerged as a powerful tool for this transformation, offering mild reaction conditions and avoiding the use of heavy metals.

Key Catalytic Systems:

-

Chiral Diamines: Catalysts such as (1S,2S)-diphenylethylenediamine have been shown to effectively induce stereoselectivity in the synthesis of this compound.[4][5][6]

-

Amino Acids: Natural amino acids, like L-arginine, have been identified as enantioselective catalysts for this reaction.[1][4]

-

Squaramide-Based Catalysts: Novel C2-symmetric squaramide-based primary diamines have demonstrated high efficiency, yielding both enantiomers of Warfarin in high yields and enantiomeric excess.[7]

-

Primary Amine-Phosphinamide Bifunctional Catalysts: This class of catalysts has been developed for the efficient enantioselective Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, affording Warfarin and its analogs in excellent yields and enantioselectivities.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for various catalytic systems used in the asymmetric synthesis of this compound, allowing for a clear comparison of their efficiency.

Table 1: Organocatalyzed Asymmetric Synthesis of this compound

| Catalyst | Solvent | Additive | Yield (%) | ee (%) | Reference |

| (1S,2S)-DPEDA (10 mol%) | Ethanol | - | 40-95 | 80-100 | --INVALID-LINK--[4] |

| C2-symmetric squaramide-based primary diamine | CH2Cl2 | AcOH | 96 | 96 | --INVALID-LINK--[7] |

| Quinoline-derived 1,2-diamine with (S)-mandelic acid | Water | - | High | up to 91 | --INVALID-LINK--[9] |

| Primary amine–phosphinamide bifunctional catalyst | Not specified | - | up to 99 | up to 99 | --INVALID-LINK--[8] |

| Polystyrene-supported 9-amino-epi-quinine | Dioxane | TFA | up to 90 | up to 87 | --INVALID-LINK--[10] |

| L-Arginine | DMSO/Water | - | High | - | --INVALID-LINK--[1] |

Experimental Protocols

1. General Procedure for Organocatalytic Synthesis of this compound using (1S,2S)-Diphenylethylenediamine ((1S,2S)-DPEDA)

This protocol is adapted from a green chemistry approach suitable for producing this compound with high enantiomeric excess.[4]

-

Materials:

-

4-hydroxycoumarin

-

Benzalacetone ((E)-4-phenyl-3-buten-2-one)

-

(1S,2S)-Diphenylethylenediamine ((1S,2S)-DPEDA)

-

Ethanol

-

-

Procedure:

-

In a reaction vial, combine 4-hydroxycoumarin (1.0 mmol) and benzalacetone (1.2 mmol).

-

Add ethanol (5 mL) to dissolve the reactants.

-

Add (1S,2S)-DPEDA (0.1 mmol, 10 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain this compound.

-

Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

-

2. Asymmetric Synthesis of this compound using a C2-Symmetric Squaramide-Based Primary Diamine Catalyst

This method provides high yield and enantioselectivity under mild conditions.[7]

-

Materials:

-

4-hydroxycoumarin

-

Benzalacetone

-

C2-symmetric N,N′-bis(2-amino-1,2-diphenylethyl)squaramide catalyst

-

Dichloromethane (CH2Cl2)

-

Acetic acid (AcOH)

-

-

Procedure:

-

To a solution of 4-hydroxycoumarin (0.1 mmol) and benzalacetone (0.12 mmol) in dichloromethane (1 mL), add the C2-symmetric squaramide-based primary diamine catalyst (0.01 mmol, 10 mol%).

-

Add acetic acid (0.01 mmol, 10 mol%) as an additive.

-

Stir the mixture at room temperature for the time indicated by reaction monitoring (typically a few hours).

-

After completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield pure this compound.

-

Analyze the enantiomeric excess by chiral HPLC.

-

Visualizations

The following diagrams illustrate the general synthetic route to this compound and a typical experimental workflow.

Caption: General reaction scheme for the asymmetric synthesis of this compound.

Caption: A typical experimental workflow for this compound synthesis.

Warfarin exerts its anticoagulant effect by inhibiting the Vitamin K epoxide reductase complex, which is crucial for the synthesis of active clotting factors.

Caption: Inhibition of the Vitamin K cycle by Warfarin.[11][12]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. synthesis [ch.ic.ac.uk]

- 3. This compound | C19H16O4 | CID 54688261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Highly enantioselective synthesis of Warfarin and its analogs catalysed by primary amine–phosphinamide bifunctional catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Green asymmetric synthesis of Warfarin and Coumachlor in pure water catalyzed by quinoline-derived 1,2-diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. news-medical.net [news-medical.net]

- 12. ClinPGx [clinpgx.org]

(S)-Warfarin's Mechanism of Action on Vitamin K Epoxide Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Warfarin, the more potent enantiomer of the widely prescribed anticoagulant, exerts its therapeutic effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This inhibition disrupts the vitamin K cycle, a critical pathway for the post-translational modification of several blood coagulation factors. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action on VKOR, detailing the enzyme's function, the specifics of warfarin binding, the kinetics of inhibition, and the experimental methodologies used to elucidate these interactions.

Introduction: The Vitamin K Cycle and Coagulation

The biological activity of several key clotting factors, including factors II, VII, IX, and X, as well as anticoagulant proteins C and S, is dependent on a post-translational modification known as gamma-carboxylation.[1][2][3][4] This process, catalyzed by gamma-glutamyl carboxylase (GGCX), involves the addition of a carboxyl group to glutamic acid residues on these proteins, enabling them to bind calcium and interact with phospholipid membranes at the site of injury.

This carboxylation is coupled to the oxidation of vitamin K hydroquinone to vitamin K epoxide.[1][4][5] For the coagulation cascade to be sustained, vitamin K epoxide must be recycled back to its active hydroquinone form. This critical reduction is carried out by the integral membrane enzyme, Vitamin K epoxide reductase (VKOR).[1][3][5] Warfarin's anticoagulant effect stems from its inhibition of VKOR, leading to a depletion of vitamin K hydroquinone and a subsequent decrease in the synthesis of active, carboxylated clotting factors.[1][3][6]

Molecular Mechanism of this compound Inhibition of VKOR

This compound is 2-5 times more potent than its (R)-enantiomer.[7] The mechanism of VKOR inhibition by warfarin has been a subject of extensive research, with evidence pointing towards a complex interaction involving specific binding sites and conformational changes within the enzyme.

The Warfarin Binding Site on VKOR

Structural and mutagenesis studies have identified key amino acid residues within VKOR that are crucial for warfarin binding. A proposed TYA warfarin-binding motif, which includes Tyrosine 139 (Y139), is considered a critical interaction point.[6][8][9] Molecular dynamics simulations have shown a T-shaped stacking interaction between the aromatic ring of warfarin and the side chain of Y139.[6][8][9]

In addition to Y139, other residues such as Y25 and A26 have been identified as essential for warfarin binding.[6][8] Furthermore, structural studies of a VKOR-like protein have revealed that the 4-hydroxyl group of warfarin forms a hydrogen bond with the hydroxyl group of Tyr139 and with Asn80.[10] The active site of VKOR contains a CXXC motif (Cys132 and Cys135), which is essential for the reductase activity.[6][9] While warfarin does not directly bind to these catalytic cysteines, its binding to the nearby pocket induces conformational changes that inhibit the enzyme's function.[6][8]

Kinetics of Inhibition

The kinetic nature of warfarin's inhibition of VKOR has been debated, with different studies suggesting reversible, noncompetitive, or competitive mechanisms.[6][9] Some studies suggest that warfarin competitively inhibits VKOR by competing with vitamin K, potentially at a binding site that includes Phe55.[6][11] However, other research indicates that warfarin is a tight-binding inhibitor, with its 50% inhibitory concentration (IC50) showing a linear correlation with the enzyme concentration, suggesting stoichiometric inhibition.[12] Under optimized in vitro conditions that better mimic the cellular environment, warfarin exhibits tight-binding kinetics with a nanomolar inhibition constant (Ki).[12][13][14]

Quantitative Data on this compound-VKOR Interaction

The following table summarizes key quantitative data from various studies on the interaction between warfarin and VKOR. It is important to note that values can vary significantly based on the experimental conditions, such as the use of different reductants (e.g., DTT vs. GSH) and the source of the enzyme (e.g., microsomes vs. purified protein).[12][13][15][16]

| Parameter | Value | Species/System | Reductant | Reference |

| IC50 | ~25-fold more resistant | Human VKORL1 vs. VKORC1 | Cell-based assay | [17] |

| IC50 | Micromolar (µM) range | Human VKOR | DTT | [12] |

| Ki | Nanomolar (nM) range | Human VKORC1 | GSH | [12] |

| Warfarin Resistance (Y139A mutant) | 284-fold increase in IC50 | Human VKOR | Cell-based assay | [6] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the this compound-VKOR interaction.

In Vitro VKOR Activity Assay (Microsomal)

This protocol is adapted from methodologies described for measuring VKOR activity and warfarin inhibition in microsomes.[12][13]

Objective: To measure the enzymatic activity of VKOR in microsomal preparations and to determine the inhibitory effect of warfarin.

Materials:

-

ER-enriched microsomes containing VKOR

-

Warfarin solutions of varying concentrations

-

Vitamin K epoxide (KO) substrate

-

Reduced glutathione (GSH) or Dithiothreitol (DTT) as a reductant

-

Reaction buffer (e.g., 200 mM HEPES pH 7.5, 150 mM KCl)

-

Quenching solution (e.g., isopropanol/hexane mixture)

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column

Procedure:

-

Pre-incubate microsomes with different concentrations of warfarin on ice for a specified time (e.g., 30-60 minutes).

-

Initiate the enzymatic reaction by adding the reaction buffer containing the reductant (GSH or DTT) and the vitamin K epoxide substrate.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 1.5-2 hours).

-

Stop the reaction by adding the quenching solution.

-

Extract the vitamin K products by vortexing and centrifugation.

-

Analyze the conversion of vitamin K epoxide to vitamin K by HPLC.

-

Calculate the IC50 of warfarin by plotting the percentage of inhibition against the logarithm of the warfarin concentration.

Cell-Based VKOR Activity and Warfarin Resistance Assay

This protocol is based on cell-based assays used to assess VKOR activity in a more physiologically relevant environment.[6][9][17]

Objective: To determine the activity of wild-type and mutant VKOR and their sensitivity to warfarin in a cellular context.

Materials:

-

HEK293 cells with endogenous VKOR knocked out.

-

Expression vectors for wild-type or mutant VKOR.

-

A reporter gene construct, such as a chimeric Factor IX-Protein C (FIXgla-PC), whose secretion of a carboxylated product is dependent on VKOR activity.

-

Cell culture medium and reagents.

-

Warfarin solutions.

-

ELISA kit for detecting the carboxylated reporter protein.

-

Luciferase assay kit for transfection efficiency control.

Procedure:

-

Co-transfect the VKOR-knockout HEK293 cells with the expression vector for the desired VKOR variant and a luciferase control vector.

-

Culture the transfected cells in the presence of varying concentrations of warfarin.

-

After a suitable incubation period, collect the cell culture medium.

-

Measure the concentration of the carboxylated reporter protein in the medium using a specific sandwich ELISA.

-

Measure the luciferase activity in the cell lysate to normalize for transfection efficiency.

-

Express VKOR activity as the amount of normalized carboxylated reporter protein.

-

Determine the IC50 of warfarin for each VKOR variant to assess warfarin resistance.

Visualizations of Key Pathways and Processes

The Vitamin K Cycle and Warfarin's Point of Inhibition

Caption: The Vitamin K cycle and the inhibitory action of this compound on VKOR.

Logical Flow of Warfarin's Anticoagulant Effect

Caption: Logical workflow of this compound's anticoagulant mechanism of action.

Experimental Workflow for In Vitro Warfarin IC50 Determination

Caption: A typical experimental workflow for determining the IC50 of Warfarin in vitro.

Conclusion

This compound's mechanism of action on Vitamin K epoxide reductase is a well-defined yet intricate process involving specific molecular interactions and complex inhibition kinetics. A thorough understanding of this mechanism at a technical level is paramount for the development of novel anticoagulants, the management of warfarin therapy, and the interpretation of clinical outcomes. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals in the field, highlighting the critical role of VKOR as a therapeutic target and the molecular basis of one of the most widely used anticoagulants in medicine.

References

- 1. Warfarin - Wikipedia [en.wikipedia.org]

- 2. study.com [study.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Warfarin Inhibition Kinetics Requires Stabilization of Intramembrane Vitamin K Epoxide Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. Stabilization of warfarin-binding pocket of VKORC1 and VKORL1 by a peripheral region determines their different sensitivity to warfarin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticoagulant Effects of (S)-Warfarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on the anticoagulant effects of (S)-Warfarin, the more potent enantiomer of the widely used anticoagulant, warfarin. This document details the mechanism of action, experimental protocols for key assays, and quantitative data from various in vitro studies.

Mechanism of Action

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] This enzyme is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide back to its reduced form, vitamin K hydroquinone. Vitamin K hydroquinone is an essential cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent coagulation factors.[1][3]

By inhibiting VKORC1, this compound depletes the available pool of reduced vitamin K, thereby impairing the synthesis of active forms of coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2] The (S)-enantiomer of warfarin is approximately 3 to 5 times more potent than the (R)-enantiomer in inhibiting VKORC1.[2][4][5]

Quantitative Data on this compound's In Vitro Anticoagulant Activity

The following tables summarize key quantitative data from in vitro studies on this compound.

Table 1: Inhibitory Potency of Warfarin Enantiomers

| Parameter | This compound | (R)-Warfarin | Fold Difference (S vs. R) | Reference |

| Potency | More Potent | Less Potent | 3-5 times | [2][4] |

| Eudismic Potency Ratio | - | - | ~3.4 | [6] |

| In Vivo Dose Potency | - | - | 1.6 | [6] |

Table 2: In Vitro Inhibition of VKORC1 by Warfarin

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Wild-type VKORC1) | 24.7 nM | HEK 293T cells | [7] |

| IC50 (Val29Leu variant) | 136.4 nM | HEK 293T cells | [7] |

| IC50 (Val45Ala variant) | 152.0 nM | HEK 293T cells | [7] |

| IC50 (Leu128Arg variant) | 1226.4 nM | HEK 293T cells | [7] |

| Ki | Varies with assay conditions | DTT-driven in vitro assay | [8] |

Table 3: Kinetic Parameters of this compound Metabolism by CYP2C9 Variants

| CYP2C9 Genotype | Km (µM) | Vmax (pmol/min/nmol P450) | In Vitro Intrinsic Clearance (Clint) (ml/min/µmol P450) | Reference |

| CYP2C91 (wt/wt) | 2.6 | 280 | 108 | [9] |

| CYP2C93 (Leu359/Leu) | 10.4 | 67 | 6.7 | [9] |

| Mixture (Ile359/Leu) | 6.6 | 246 | 38 | [9] |

Experimental Protocols for In Vitro Anticoagulant Assays

Detailed methodologies for key in vitro experiments to assess the anticoagulant effects of this compound are provided below.

Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay evaluates the extrinsic and common pathways of the coagulation cascade.[10] It is highly sensitive to deficiencies in factors II, V, VII, and X, making it a primary method for monitoring warfarin therapy.[11]

Materials:

-

Platelet-poor plasma (PPP) from citrated whole blood[12][13]

-

PT reagent (containing tissue thromboplastin and calcium)[10][13]

-

Coagulometer or water bath at 37°C and stopwatch

-

Control plasmas (normal and abnormal)[13]

Procedure:

-

Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube (9:1 blood to anticoagulant ratio).[12][13] Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.[13] The assay should be performed within 4 hours of sample collection.[13]

-

Reagent and Sample Incubation: Pre-warm the PT reagent and the plasma sample to 37°C.[13]

-

Initiation of Coagulation: Pipette 50-100 µL of the plasma sample into a cuvette.[14] Add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a timer.[14]

-

Clot Detection: Measure the time in seconds for a fibrin clot to form using a coagulometer or by visual inspection.[12][13]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.[15] It is sensitive to deficiencies or abnormalities in factors VIII, IX, XI, XII, X, V, II, and prekallikrein.[16]

Materials:

-

Platelet-poor plasma (PPP) from citrated whole blood[16]

-

aPTT reagent (containing a contact activator and phospholipids)[15]

-

0.025 M Calcium Chloride (CaCl2) solution[15]

-

Coagulometer or water bath at 37°C and stopwatch

-

Control plasmas

Procedure:

-

Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.[16]

-

Incubation with aPTT Reagent: Pipette 50 µL of the plasma sample and 50 µL of the aPTT reagent into a test cuvette.[16] Incubate the mixture at 37°C for 3 minutes.[16]

-

Initiation of Coagulation: Rapidly add 50 µL of pre-warmed 0.025 M CaCl2 to the plasma-reagent mixture and simultaneously start the timer.[16]

-

Clot Detection: Record the clotting time in seconds.[16]

Plasma Recalcification Time (PRT) Assay

The plasma recalcification time assay is a global test of coagulation that measures the time it takes for plasma to clot after the addition of calcium.

Materials:

-

Platelet-poor plasma (PPP)

-

0.025 M Calcium Chloride (CaCl2) solution[17]

-

Spectrophotometer or coagulometer

Procedure:

-

Incubation: Incubate different concentrations of this compound with 50 µL of human plasma for 5 minutes at 37°C.[17]

-

Initiation of Clotting: Add 50 µL of 25 mM CaCl2 to initiate coagulation.[17]

-

Measurement: Monitor the change in absorbance at 405 nm over time to determine the clotting time.[17]

In Vitro VKORC1 Inhibition Assay

This cell-based assay quantifies the inhibitory effect of this compound on VKORC1 activity.

Materials:

-

HEK 293T cells[7]

-

Expression vectors for human coagulation factor IX and VKORC1 variants[7]

-

Cell culture reagents

-

This compound solutions at various concentrations

-

Factor IX activity assay kit

Procedure:

-

Cell Culture and Transfection: Co-express human coagulation factor IX and VKORC1 variants in HEK 293T cells under standardized conditions.[7]

-

Warfarin Treatment: Treat the cells with various concentrations of this compound.[7]

-

Measurement of Factor IX Activity: Measure the activity of secreted factor IX in the cell culture medium. The activity of factor IX serves as a surrogate marker for VKORC1 function.[7]

-

Data Analysis: Generate dose-response curves and calculate the IC50 values for this compound.[7]

Signaling Pathways

The primary signaling pathway affected by this compound is the coagulation cascade. By inhibiting the synthesis of active factors II, VII, IX, and X, this compound disrupts both the intrinsic and extrinsic pathways, which converge on the common pathway leading to fibrin clot formation.

References

- 1. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Simplified Warfarin Dose-response Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The pharmacokinetics and pharmacodynamics of single dose (R)- and this compound administered separately and together: relationship to VKORC1 genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Comparisons between in-vitro and in-vivo metabolism of this compound: catalytic activities of cDNA-expressed CYP2C9, its Leu359 variant and their mixture versus unbound clearance in patients with the corresponding CYP2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atlas-medical.com [atlas-medical.com]

- 11. vitroscient.com [vitroscient.com]

- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 13. atlas-medical.com [atlas-medical.com]

- 14. benchchem.com [benchchem.com]

- 15. atlas-medical.com [atlas-medical.com]

- 16. linear.es [linear.es]

- 17. researchgate.net [researchgate.net]

Discovery and historical development of warfarin enantiomers

An In-depth Technical Guide on the Discovery and Historical Development of Warfarin Enantiomers

Introduction: From Bovine Affliction to Clinical Staple

The story of warfarin, a cornerstone of anticoagulant therapy for decades, begins not in a pharmaceutical laboratory, but on the farms of North America in the 1920s. A mysterious and fatal hemorrhagic disease afflicted cattle that had consumed spoiled sweet clover hay.[1][2][3][4] This agricultural crisis prompted an investigation at the University of Wisconsin, where in 1939, the research group led by Karl Paul Link successfully isolated the anticoagulant compound responsible: dicoumarol.[1][3][4][5]

Early in its clinical use, it was understood that warfarin is a chiral molecule, existing as a racemic mixture of two non-superimposable mirror images, or enantiomers: (R)-warfarin and (S)-warfarin.[7][8][9][10] This stereochemistry is a critical aspect of its pharmacology, as the two enantiomers exhibit significant differences in their biological activity and metabolic fate.

The Two Faces of Warfarin: Discovery of Enantiomeric Differences

The recognition that warfarin was administered as a 1:1 mixture of two distinct chemical entities prompted researchers to investigate their individual properties. It was soon discovered that the enantiomers were not pharmacologically equivalent. The (S)-enantiomer of warfarin is approximately 3 to 5 times more potent as an anticoagulant than the (R)-enantiomer.[7][8][10][11][12][13][14][15]

This profound difference in potency means that the overall therapeutic effect of racemic warfarin is predominantly driven by the (S)-isomer.[12][16] Consequently, any factor that selectively alters the concentration or activity of this compound will have a much more significant impact on the level of anticoagulation than one affecting the (R)-isomer. This fundamental principle underpins the clinical understanding of warfarin's dosing, drug interactions, and the impact of genetic variability.

Stereoselective Metabolism: Divergent Pathways

The primary reason for the different in vivo behavior of the warfarin enantiomers lies in their distinct metabolic pathways, which are governed by different enzymes within the cytochrome P450 (CYP) superfamily.[14] This stereoselective metabolism dictates the clearance rate and, therefore, the plasma concentration and duration of action of each enantiomer.

This compound Metabolism: The more potent (S)-enantiomer is primarily metabolized by the CYP2C9 enzyme through hydroxylation to form the inactive metabolite 7-hydroxywarfarin.[7][8][10][11][14][16][17][18][19] Minor metabolic contributions are also made by other CYP2C enzymes, such as CYP2C8, CYP2C18, and CYP2C19.[17] The heavy reliance on CYP2C9 makes the metabolism of this compound particularly susceptible to inhibition or induction by other drugs and to genetic polymorphisms within the CYP2C9 gene.[14][20]

(R)-Warfarin Metabolism: The metabolic clearance of the less potent (R)-enantiomer is more complex and involves multiple pathways. It is hydroxylated by CYP1A2 to form 6- and 8-hydroxywarfarin and by CYP3A4 to form 10-hydroxywarfarin.[7][8][11][16][17][19] Additionally, (R)-warfarin is metabolized by cytosolic carbonyl reductases, which reduce the side-chain ketone to form diastereoisomeric warfarin alcohols.[16][21][22]

Data Presentation: Metabolism of Warfarin Enantiomers

| Enantiomer | Primary Enzyme(s) | Major Metabolic Reaction | Key Metabolite(s) |

| This compound | CYP2C9[7][8][10][11][14][16][17][18][19] | Aromatic Hydroxylation | 7-hydroxywarfarin[16][23] |

| (R)-Warfarin | CYP1A2, CYP3A4, Carbonyl Reductases[7][8][11][16][17][19] | Aromatic Hydroxylation, Carbonyl Reduction | 6-, 8-, 10-hydroxywarfarin, Warfarin alcohols[16][21][22][23] |

Pharmacokinetics: A Tale of Two Clearances

The differing metabolic pathways result in distinct pharmacokinetic profiles for each enantiomer. These differences are crucial for understanding the dose-response relationship of racemic warfarin.

Data Presentation: Comparative Pharmacokinetic Parameters

| Parameter | This compound | (R)-Warfarin | Clinical Significance |

| Potency | 3-5x more potent[7][8][10][11][12][13][14][15] | Less potent | (S)-enantiomer drives the anticoagulant effect. |

| Metabolic Clearance | Slower | Faster[22] | Slower clearance of the more potent (S)-isomer contributes to its greater effect and risk of accumulation. |

| Half-life (racemic) | \multicolumn{2}{c | }{36-42 hours[12][19]} | A long half-life necessitates several days to reach steady-state and for the effect to dissipate. |

| Volume of Distribution | \multicolumn{2}{c | }{Small (~0.14 L/kg)[10][19]} | Distribution is largely limited to the bloodstream. |

| Protein Binding | \multicolumn{2}{c | }{~99% (primarily to albumin)[10][12][19]} | High protein binding limits the free, active drug concentration and creates potential for displacement interactions. |

Pharmacodynamics: The Vitamin K Cycle Interruption

Warfarin exerts its anticoagulant effect by inhibiting the C1 subunit of the vitamin K epoxide reductase (VKORC1) enzyme.[7][10][12][19][24][25] This enzyme is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[7][10][12][19] Without this post-translational modification, these factors are biologically inactive and cannot participate effectively in the coagulation cascade. While the inhibition of VKORC1 itself appears to be largely non-stereoselective, the overall pharmacodynamic effect is dominated by the (S)-enantiomer due to its higher intrinsic potency and different pharmacokinetic profile.[26]

Clinical Significance: Drug Interactions and Pharmacogenetics

The stereoselective nature of warfarin metabolism is of paramount clinical importance, particularly concerning drug-drug interactions and pharmacogenetics.

-

Drug Interactions: Medications that inhibit or induce CYP enzymes can significantly alter warfarin's effect.

-

CYP2C9 Inhibitors: Drugs like metronidazole, amiodarone, and trimethoprim-sulfamethoxazole inhibit CYP2C9, leading to decreased clearance of the highly potent this compound.[7][12] This causes an accumulation of this compound, a sharp increase in the International Normalized Ratio (INR), and a high risk of bleeding.

-

CYP3A4/1A2 Inhibitors: Drugs that inhibit the metabolism of (R)-warfarin, such as cimetidine, have a much less pronounced effect on the overall anticoagulant response because they affect the less potent enantiomer.[12][18]

-

-

Pharmacogenetics: Genetic variations (polymorphisms) in the genes encoding for CYP2C9 and VKORC1 are major determinants of inter-individual dose variability.

-

CYP2C9 Variants: Alleles like CYP2C92 and CYP2C93 produce enzymes with reduced activity.[14][25] Patients carrying these variants metabolize this compound more slowly, making them more sensitive to the drug and requiring lower doses.[24][25]

-

VKORC1 Variants: Common polymorphisms in the promoter region of the VKORC1 gene affect the expression of the enzyme.[15][27] Individuals with certain variants produce less VKORC1, making them more sensitive to warfarin's inhibitory effect and also requiring lower doses.[15][24]

-

Experimental Protocols

The elucidation of warfarin's stereoselective properties was dependent on the development of analytical methods capable of separating and quantifying the individual enantiomers.

Protocol 1: Chiral Separation of Warfarin Enantiomers by HPLC

Objective: To separate and quantify (R)- and this compound from a plasma sample.

Methodology: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method.

-

Sample Preparation:

-

Collect a blood sample in a tube containing an anticoagulant (e.g., citrate).

-

Centrifuge to separate plasma.

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate warfarin from plasma proteins and other interfering substances. An acidic solvent (e.g., ethyl acetate) is typically used.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: An Agilent 1100 Series or similar system equipped with a pump, autosampler, and detector.[28]

-

Chiral Column: A column with a chiral stationary phase is essential. Examples include polysaccharide-based columns (e.g., CHIRALPAK® IG) or cyclodextrin-based columns (e.g., ChiraDex®).[28][29]

-

Mobile Phase: The mobile phase composition depends on the column and separation mode (normal-phase, reversed-phase, or polar organic). A common mobile phase for a ChiraDex® column consists of acetonitrile, glacial acetic acid, and triethylamine (e.g., 1000:3:2.5 v/v/v).[28]

-

Flow Rate: Typically 1.0 mL/min.[28]

-

Temperature: Analyses are often performed at room temperature.[28]

-

-

Detection:

-

Fluorescence Detection: Warfarin is naturally fluorescent. An excitation wavelength of ~300-310 nm and an emission wavelength of ~390-400 nm provides high sensitivity and selectivity.[28]

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides the highest specificity and sensitivity, allowing for definitive identification and quantification, especially for metabolites.[30][31]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure (R)- and this compound.

-

Inject pure standards first to determine the elution order and retention times of each enantiomer.[28]

-

Calculate the concentration in the unknown sample by comparing its peak area to the standard curve.

-

Protocol 2: In Vitro Metabolism with Human Liver Microsomes

Objective: To determine which CYP450 enzymes are responsible for the metabolism of each warfarin enantiomer.

Methodology: Incubate individual enantiomers with a source of metabolic enzymes (human liver microsomes) and measure the formation of metabolites.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate buffer, pH 7.4), human liver microsomes (HLMs), and the pure (S)- or (R)-warfarin substrate.

-

To identify specific enzyme contributions, a panel of incubations can be run, each containing a selective chemical inhibitor for a specific CYP enzyme (e.g., sulfaphenazole for CYP2C9).

-

Pre-incubate the mixture at 37°C to allow the substrate (and inhibitor) to interact with the enzymes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system is required to supply the NADPH cofactor necessary for CYP450 enzyme activity.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Sample Processing:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This precipitates the microsomal proteins.

-

Add an internal standard to correct for analytical variability.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant, containing the remaining parent drug and its metabolites, to a new tube for analysis.

-

-

Analysis by LC-MS/MS:

-

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a chromatographic method to separate the parent warfarin enantiomer from its various hydroxylated metabolites.

-

Use the mass spectrometer to identify and quantify each metabolite based on its specific mass-to-charge ratio and fragmentation pattern.

-

Compare the rate of metabolite formation in the control incubation versus the incubations with specific CYP inhibitors to determine the contribution of each enzyme to the metabolism of the enantiomer.

-

Conclusion: A Legacy of Stereoselectivity

The historical journey of warfarin from a cattle poison to a life-saving medication is a landmark in pharmacology. Central to this story is the discovery and characterization of its enantiomers. The profound differences in potency, metabolism, and pharmacokinetics between (R)- and this compound have provided invaluable lessons in stereoselectivity. Understanding these differences is not merely an academic exercise; it is essential for the safe and effective clinical use of the drug, explaining its narrow therapeutic index, its susceptibility to drug and food interactions, and the significant inter-patient variability in dose requirements. The complexities arising from warfarin's stereochemistry were a significant driver in the search for new anticoagulants, ultimately leading to the development of the direct oral anticoagulants (DOACs) that offer more predictable pharmacokinetic and pharmacodynamic profiles.[6][11] Nonetheless, the in-depth study of warfarin's enantiomers remains a quintessential example of the importance of stereochemistry in drug development and clinical practice.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Review: Drug Discovery and Development of Warfarin | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 3. hematology.org [hematology.org]

- 4. acs.org [acs.org]

- 5. acs.org [acs.org]

- 6. The history of warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Warfarin - Wikipedia [en.wikipedia.org]

- 8. The population pharmacokinetics of R- and S-warfarin: effect of genetic and clinical factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theory‐based pharmacokinetics and pharmacodynamics of S‐ and R‐warfarin and effects on international normalized ratio: influence of body size, composition and genotype in cardiac surgery patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. ovid.com [ovid.com]

- 14. Implications of cytochrome P450 2C9 polymorphism on warfarin metabolism and dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The impact of CYP2C9, VKORC1, and CYP4F2 polymorphisms on warfarin dose requirement in Saudi patients [frontiersin.org]

- 16. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessing Cytochrome P450 and UDP-Glucuronosyltransferase Contributions to Warfarin Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Warfarin Drug Interactions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 20. researchgate.net [researchgate.net]

- 21. Stereospecific Metabolism of R- and S-Warfarin by Human Hepatic Cytosolic Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Warfarin STEREOCHEMICAL ASPECTS OF ITS METABOLISM AND THE INTERACTION WITH PHENYLBUTAZONE - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Warfarin. Stereochemical aspects of its metabolism and the interaction with phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. brieflands.com [brieflands.com]

- 26. Warfarin: metabolism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ashpublications.org [ashpublications.org]

- 28. applications.emro.who.int [applications.emro.who.int]

- 29. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]

- 30. lcms.cz [lcms.cz]

- 31. Separation and Determination of Warfarin Enantiomers in Human Plasma Using a Novel Polymeric Surfactant for Micellar Electrokinetic Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Warfarin Metabolism: A Technical Guide to the Formation of Hydroxylated Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of (S)-Warfarin, with a specific focus on the formation of its hydroxylated metabolites. This document details the enzymatic processes, quantitative kinetic data, and experimental methodologies crucial for understanding the pharmacokinetics of this widely used anticoagulant.

Introduction

Warfarin is a cornerstone of oral anticoagulant therapy, administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is 3 to 5 times more potent than the (R)-enantiomer in its anticoagulant effect.[1] The metabolism of this compound is a critical determinant of its therapeutic efficacy and is primarily governed by the cytochrome P450 (CYP) enzyme system in the liver.[2][3] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug response, highlighting the importance of a thorough understanding of its metabolic fate.[1] This guide focuses on the hydroxylation reactions, which are the principal phase I metabolic pathways for this compound.

This compound Metabolic Pathways

The primary route of this compound metabolism is through oxidation to form hydroxylated metabolites.[4] This process is predominantly catalyzed by CYP2C9, with minor contributions from other CYP isoforms such as CYP2C19 and CYP3A4.[2][4] The main hydroxylated metabolites of this compound are (S)-7-hydroxywarfarin and (S)-6-hydroxywarfarin, with the former being the most abundant.[5] Other minor hydroxylated metabolites include (S)-8-hydroxywarfarin and (S)-4'-hydroxywarfarin.[4]

The metabolic pathway of this compound to its hydroxylated metabolites is depicted in the following diagram:

Quantitative Analysis of this compound Metabolism

The kinetics of this compound hydroxylation have been characterized using in vitro systems, including human liver microsomes (HLMs) and recombinant CYP enzymes. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters for describing these enzymatic reactions.

| Metabolite | Enzyme | System | Km (μM) | Vmax (pmol/min/mg protein or nmol/min/nmol P450) | Reference |

| (S)-7-hydroxywarfarin | CYP2C9 | Human Liver Microsomes | 5.2 | 173 pmol/min/mg protein | [5] |

| (S)-6-hydroxywarfarin | CYP2C9 | Human Liver Microsomes | 7.5 | 90 pmol/min/mg protein | [5] |

| (S)-7-hydroxywarfarin | Recombinant CYP2C9 | 2.8 | 0.068 nmol/min/nmol P450 | [4] | |

| (S)-6-hydroxywarfarin | Recombinant CYP2C9 | 2.8 | 0.056 nmol/min/nmol P450 | [4] | |

| (S)-7-hydroxywarfarin | Recombinant CYP2C19 | 150 | 0.031 nmol/min/nmol P450 | ||

| (S)-6-hydroxywarfarin | Recombinant CYP2C19 | 130 | 0.024 nmol/min/nmol P450 | ||

| (S)-8-hydroxywarfarin | Recombinant CYP2C19 | 90 | 0.019 nmol/min/nmol P450 | ||

| (S)-4'-hydroxywarfarin | Recombinant CYP2C19 | 250 | 0.007 nmol/min/nmol P450 |

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of this compound in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., Warfarin-d5)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLMs (e.g., 0.2 mg/mL final concentration) and this compound at various concentrations in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Collection: Collect the supernatant for analysis by LC-MS/MS.

Analysis of this compound and its Hydroxylated Metabolites by LC-MS/MS

This protocol outlines a general method for the quantification of this compound and its hydroxylated metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A chiral column is required for the separation of enantiomers (e.g., a polysaccharide-based chiral stationary phase).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

Mass Spectrometric Conditions:

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.

Sample Preparation from Plasma:

-

Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.[6]

-

Internal Standard Spiking: Add a known amount of internal standard.[6]

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet the proteins.[6]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.[6]

The following diagram illustrates the general workflow for the experimental analysis of this compound metabolism:

Conclusion

The metabolism of this compound to its hydroxylated metabolites is a complex process primarily mediated by CYP2C9. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers in drug development and pharmacokinetics. A thorough characterization of these metabolic pathways is essential for predicting drug-drug interactions, understanding inter-individual variability, and ultimately, for the safe and effective use of Warfarin in clinical practice. Further research into the influence of genetic polymorphisms on the kinetics of these reactions will continue to refine our ability to personalize anticoagulant therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

(S)-Warfarin: A Deep Dive into its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic profile and bioavailability of the pharmacologically more potent enantiomer of warfarin, (S)-Warfarin. Warfarin is a widely prescribed anticoagulant with a narrow therapeutic index, making a thorough understanding of its disposition in the body critical for safe and effective use.[1][2] this compound is 3 to 5 times more potent than its R-enantiomer, primarily due to its stronger inhibition of the vitamin K epoxide reductase complex (VKORC1).[1][2] This document outlines the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Pharmacokinetic Parameters of this compound

The pharmacokinetic properties of this compound have been extensively studied. Below is a summary of its key quantitative parameters, essential for constructing pharmacokinetic models and informing dosing strategies.

| Parameter | Value | Unit | Notes |

| Bioavailability (Oral) | ~100% | % | Rapidly and completely absorbed following oral administration.[2][3][4] |

| Time to Peak Plasma Concentration (Tmax) | 4 | hours | Reaches maximum concentration in the blood within a few hours of intake.[2][3] |

| Volume of Distribution (Vd) | 0.14 | L/kg | Indicates that the drug is primarily distributed in the bloodstream and is not extensively taken up by tissues.[2][3] |

| Plasma Protein Binding | 99% | % | Highly bound to plasma proteins, mainly albumin, which limits its distribution.[2][3] |

| Elimination Half-Life (t½) | 21 - 43 | hours | The time it takes for the plasma concentration of this compound to reduce by half.[5] |

| Metabolism | Hepatic | - | Primarily metabolized in the liver by the cytochrome P450 enzyme system.[1][2] |

| Primary Metabolizing Enzyme | CYP2C9 | - | This enzyme is responsible for the majority of this compound's metabolic clearance.[1][6][7][8] |

| Major Metabolites | (S)-6-hydroxywarfarin, (S)-7-hydroxywarfarin | - | These are inactive metabolites formed through hydroxylation.[5][8][9] |

| Route of Elimination | Renal | - | The inactive metabolites are primarily excreted in the urine.[1][3][5] |

Experimental Protocols for this compound Pharmacokinetic Studies

The determination of this compound's pharmacokinetic parameters relies on robust experimental designs and sensitive analytical methods. A typical workflow for a clinical pharmacokinetic study is outlined below.

Experimental Workflow for a Single-Dose this compound Pharmacokinetic Study

References

- 1. ClinPGx [clinpgx.org]

- 2. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C19H16O4 | CID 54688261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CYP2C9 Genotype-Dependent Warfarin Pharmacokinetics: Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Warfarin: A Comprehensive Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of (S)-Warfarin, the more potent enantiomer of the widely used anticoagulant. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Stereochemistry

This compound, with the IUPAC name 4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one, is a chiral molecule belonging to the 4-hydroxycoumarin class of compounds.[1] Its molecular formula is C₁₉H₁₆O₄, and it has a molecular weight of 308.33 g/mol .[1] The stereochemistry at the C1 position of the side chain is crucial for its biological activity, with the (S)-enantiomer being 2-5 times more potent as an anticoagulant than the (R)-enantiomer.[1]

In the solid state, this compound exists predominantly as a cyclic intramolecular hemiketal, formed between the hydroxyl group at the 4-position of the coumarin ring and the keto group of the side chain. This cyclization introduces a second chiral center.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₄ | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| Melting Point | 162-164 °C | [2] |

| pKa | 4.90 ± 0.01 (in H₂O at 25°C) | [3] |

| Water Solubility | Practically insoluble | [2][3] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, and 1,4-dioxane. Moderately soluble in methanol, ethanol, and isopropanol. | [2][3] |

| LogP | 2.600 | [2] |

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic parameters of this compound are critical for its therapeutic use and are summarized in the following tables.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Bioavailability | High | [4] |

| Protein Binding | >98% | [4] |

| Volume of Distribution | ~0.14 L/kg | [4] |

| Metabolism | Primarily hepatic, via CYP2C9 | [1] |

| Elimination Half-life | 21-43 hours | [5] |

| Excretion | Primarily as metabolites in urine and feces | [5] |

Table 3: Pharmacodynamic Properties of this compound

| Parameter | Description | Reference |

| Mechanism of Action | Inhibition of Vitamin K epoxide reductase (VKOR) | [6] |

| Therapeutic Effect | Anticoagulation by reducing the synthesis of vitamin K-dependent clotting factors (II, VII, IX, X) | [1] |

| Onset of Action | 24-72 hours | [7] |

| Peak Therapeutic Effect | 5-7 days | [7] |

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a crucial component of the Vitamin K cycle, which is essential for the post-translational modification (γ-carboxylation) of several clotting factors. The following diagram illustrates the Vitamin K cycle and the point of inhibition by this compound.

Caption: The Vitamin K cycle and the inhibitory action of this compound on Vitamin K Epoxide Reductase (VKOR).

Experimental Protocols

Asymmetric Synthesis of this compound via Organocatalysis

This protocol describes the enantioselective synthesis of this compound using an organocatalyst.[8][9]

Materials:

-

4-hydroxycoumarin

-

Benzalacetone

-

(S,S)-1,2-diphenylethylenediamine (organocatalyst)

-

Tetrahydrofuran (THF)

-

Acetic acid

-

Acetone

-

Water

-

Dichloromethane (for TLC)

-

TLC plates (silica gel)

-

Anisaldehyde stain

Procedure:

-

In a vial, combine 4-hydroxycoumarin and an equimolar amount of benzalacetone.

-

Add THF as the solvent.

-

Add the (S,S)-1,2-diphenylethylenediamine catalyst (typically 10 mol%).

-

Add a catalytic amount of acetic acid.

-

Allow the reaction mixture to stand at room temperature for one week. Monitor the reaction progress by TLC using a dichloromethane eluent. The spots can be visualized under UV light and with an anisaldehyde stain.

-

Once the reaction is complete, remove the solvent using a rotary evaporator to obtain a crude foam.

-

Dissolve the crude product in a minimal amount of boiling acetone.

-

Add boiling water dropwise until the solution becomes cloudy, then add a small amount of acetone to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline this compound by vacuum filtration, washing with a cold 4:1 acetone/water mixture.

-

Dry the product and determine the yield, melting point, and enantiomeric excess (e.g., by chiral HPLC).

Experimental Workflow for Asymmetric Synthesis:

Caption: Workflow for the organocatalytic asymmetric synthesis of this compound.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of this compound on VKOR using human liver microsomes.[3][10]

Materials:

-

Human liver microsomes (source of VKOR)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Vitamin K₁ epoxide (substrate)

-

Dithiothreitol (DTT) or Glutathione (GSH) (reducing agent)

-

Reaction buffer (e.g., 200 mM HEPES, pH 7.4, containing 150 mM KCl)

-

Isopropanol/hexane (quenching solution)

-

HPLC system with a C18 column

Procedure:

-